

Spectroscopic Data of 8-Methoxyisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Methoxyisoquinoline

Cat. No.: B155747

[Get Quote](#)

Introduction

8-Methoxyisoquinoline is a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application in drug design and the development of novel materials. This technical guide provides a comprehensive overview of the key spectroscopic data for **8-methoxyisoquinoline**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to support researchers, scientists, and drug development professionals in their analytical and synthetic endeavors.

Spectroscopic Data Summary

The following sections provide a detailed summary of the spectroscopic data for **8-methoxyisoquinoline**. The NMR and IR data are predicted values, while the mass spectrometry data is based on experimental findings from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
8.95	s	H-1
8.10	d	H-5
7.65	d	H-4
7.50	t	H-6
7.20	d	H-7
7.10	d	H-3
4.05	s	-OCH ₃

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
157.0	C-8
152.0	C-1
142.0	C-4a
135.0	C-3
130.0	C-5
128.0	C-8a
120.0	C-6
115.0	C-4
108.0	C-7
56.0	-OCH ₃

Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted and should be used as a reference.
Experimental verification is recommended.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1620 - 1580	Strong	C=N Stretch (Isoquinoline Ring)
1500 - 1400	Strong	Aromatic C=C Stretch
1260 - 1200	Strong	Aryl-O Stretch (Asymmetric)
1050 - 1000	Medium	Aryl-O Stretch (Symmetric)
850 - 750	Strong	C-H Out-of-plane Bending

Mass Spectrometry (MS)

The electron ionization mass spectrum of **8-Methoxyisoquinoline** is characterized by a prominent molecular ion peak and several fragment ions.

m/z	Relative Intensity (%)	Assignment
159	100	[M] ⁺ (Molecular Ion)
144	60	[M - CH ₃] ⁺
130	30	[M - CHO] ⁺
116	45	[M - CH ₃ - CO] ⁺
103	25	[C ₇ H ₅ N] ⁺
77	20	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **8-methoxyisoquinoline**. These should be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **8-methoxyisoquinoline**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved by gentle vortexing.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field strength.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Referencing: The residual solvent peak (e.g., CDCl_3 at 7.26 ppm) is used as an internal standard.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher corresponding field strength.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 512-1024.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
 - Referencing: The solvent peak (e.g., CDCl_3 at 77.16 ppm) is used as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, representative sample of solid **8-methoxyisoquinoline** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
- Instrument Parameters (FT-IR):
 - Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

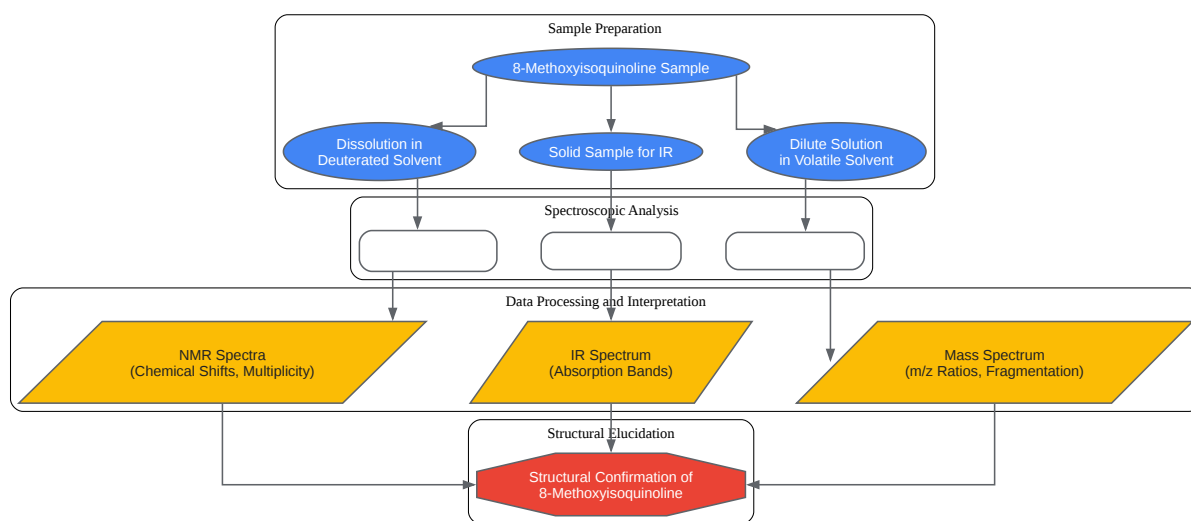
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **8-methoxyisoquinoline** (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrument Parameters (Electron Ionization - EI):
 - Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.

- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Data Acquisition: The instrument is tuned and calibrated according to the manufacturer's specifications.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as **8-methoxyisoquinoline**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **8-Methoxyisoquinoline**.

- To cite this document: BenchChem. [Spectroscopic Data of 8-Methoxyisoquinoline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155747#spectroscopic-data-nmr-ir-ms-of-8-methoxyisoquinoline\]](https://www.benchchem.com/product/b155747#spectroscopic-data-nmr-ir-ms-of-8-methoxyisoquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com